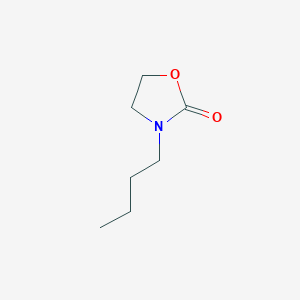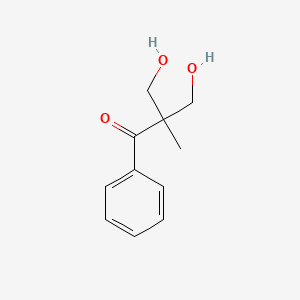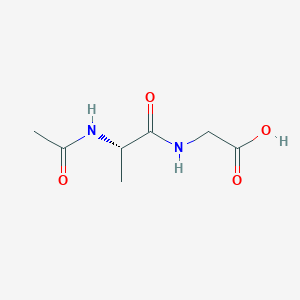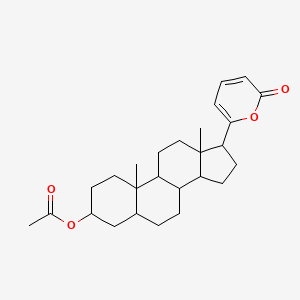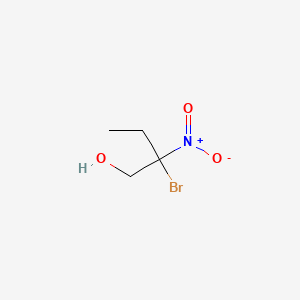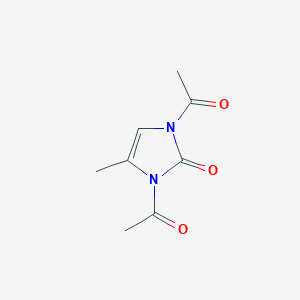![molecular formula C18H15NO2 B14704555 1H-Spiro[dibenzo[d,f]indole-2,2'-[1,3]dioxolane] CAS No. 24971-27-5](/img/structure/B14704555.png)
1H-Spiro[dibenzo[d,f]indole-2,2'-[1,3]dioxolane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Spiro[dibenzo[d,f]indole-2,2’-[1,3]dioxolane] is a complex organic compound characterized by its unique spiro structure, which involves a dibenzoindole core fused with a dioxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Spiro[dibenzo[d,f]indole-2,2’-[1,3]dioxolane] typically involves multi-step organic reactions. The starting materials often include dibenzoindole derivatives and dioxolane precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
1H-Spiro[dibenzo[d,f]indole-2,2’-[1,3]dioxolane] can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Aplicaciones Científicas De Investigación
1H-Spiro[dibenzo[d,f]indole-2,2’-[1,3]dioxolane] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1H-Spiro[dibenzo[d,f]indole-2,2’-[1,3]dioxolane] involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and inducing changes in gene expression. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[indoline-3,2’-oxindole]: Another spiro compound with a different core structure.
Spiro[cyclohexane-1,2’-indole]: Features a cyclohexane ring fused with an indole moiety.
Spiro[fluorene-9,2’-indole]: Combines a fluorene ring with an indole structure.
Uniqueness
1H-Spiro[dibenzo[d,f]indole-2,2’-[1,3]dioxolane] is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the development of new materials and therapeutic agents.
Propiedades
Número CAS |
24971-27-5 |
|---|---|
Fórmula molecular |
C18H15NO2 |
Peso molecular |
277.3 g/mol |
Nombre IUPAC |
spiro[1,3-dioxolane-2,2'-1H-phenanthro[9,8a-b]pyrrole] |
InChI |
InChI=1S/C18H15NO2/c1-2-4-14-13(3-1)11-16-17(7-8-19-16)5-6-18(12-15(14)17)20-9-10-21-18/h1-8,11H,9-10,12H2 |
Clave InChI |
UKYHDCGPGFJZHG-UHFFFAOYSA-N |
SMILES canónico |
C1COC2(O1)CC3=C4C=CC=CC4=CC5=NC=CC35C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


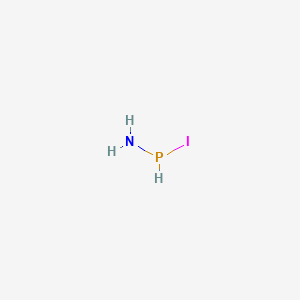
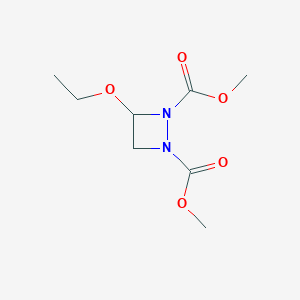
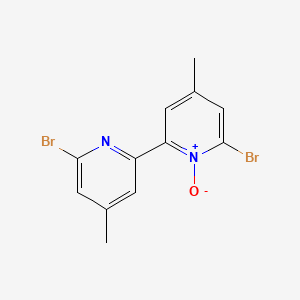
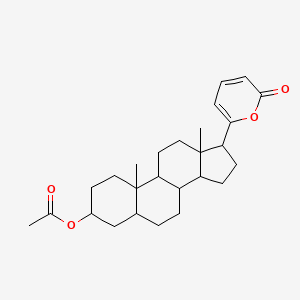
![3-[(1-Chloropropan-2-YL)oxy]hexane](/img/structure/B14704501.png)

